3-(3-methoxy-2-pyrazinyl)quinoline
Description
3-(3-Methoxy-2-pyrazinyl)quinoline is a heterocyclic compound featuring a quinoline core substituted at the 3-position with a pyrazinyl group bearing a methoxy moiety at its 2-position. The quinoline scaffold (a bicyclic structure comprising a benzene fused to a pyridine ring) is widely recognized for its pharmacological relevance, particularly in antimalarial, anticancer, and antimicrobial agents . The addition of a pyrazinyl group introduces nitrogen-rich heteroaromaticity, which enhances binding interactions with biological targets such as enzymes and DNA .
- Cyclocondensation reactions: Employed in pyrazolo[4,3-c]quinoline synthesis, which shares structural similarities .
- Halogenation and cross-coupling: Demonstrated in thieno[2,3-b]quinoline derivatives, where brominated intermediates undergo Suzuki-Miyaura couplings .
Properties
IUPAC Name |
3-(3-methoxypyrazin-2-yl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-18-14-13(15-6-7-16-14)11-8-10-4-2-3-5-12(10)17-9-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCANWNAELBYFIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1C2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of 3-(3-methoxy-2-pyrazinyl)quinoline with structurally or functionally related quinoline derivatives:
Key Structural and Functional Insights
Substituent Positioning: Methoxy groups on quinoline (e.g., 2- or 4-position) significantly impact antibacterial selectivity , whereas pyrazinyl-methoxy groups (as in this compound) may alter electronic properties without direct evidence of DHFR inhibition. Pyrazine rings enhance nitrogen-mediated interactions, as seen in oltipraz’s chemoprotective activity .
Synthetic Flexibility: Pyrazinylquinolines can be synthesized using cross-coupling strategies similar to thienoquinolines or cyclocondensation methods for pyrazoloquinolines .
Pharmacological Potential: DNA intercalation (common in benzoquinolines and γ-carbolines ) suggests this compound may share anticancer mechanisms. The methoxy-pyrazinyl group could mimic oltipraz’s enzyme-inducing properties, warranting investigation into chemopreventive roles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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